molecular formula C10H14N4S B8691091 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine CAS No. 113501-26-1

2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine

Cat. No.: B8691091
CAS No.: 113501-26-1
M. Wt: 222.31 g/mol
InChI Key: DALKKCBNKVLXFJ-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine is a compound that features an imidazo[1,2-b]pyridazine moiety. This moiety is known for its presence in various bioactive molecules and has been explored for its potential therapeutic applications, particularly in medicinal chemistry .

Preparation Methods

The synthesis of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This reaction is often carried out under mild conditions to achieve moderate to high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine involves its interaction with molecular targets such as kinases. The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, inhibiting their activity. This inhibition can lead to the suppression of cell growth and proliferation, particularly in cancer cells . The compound’s effects are mediated through various signaling pathways, including those involving transforming growth factor-beta activated kinase (TAK1) .

Comparison with Similar Compounds

Properties

CAS No.

113501-26-1

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

2-imidazo[1,2-b]pyridazin-6-ylsulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C10H14N4S/c1-13(2)7-8-15-10-4-3-9-11-5-6-14(9)12-10/h3-6H,7-8H2,1-2H3

InChI Key

DALKKCBNKVLXFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN2C=CN=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20 ml of methanol is dissolved 2.8 g of 2-dimethylaminoethanethiol. To this, 20 ml of 2M solution of sodium methoxide in methanol and 3 g of 6-chloroimidazo-[1,2-b]pyridazine are added successively and the mixture is heated in a sealed tube for 4 hours at 150° C. After cooling, the solvent is evaporated and the residue is treated with water. The mixture is then extracted with methylene chloride. The organic layer is separated, washed with saturated aqueous solution of sodium chloride and dried over MgSO4. Evaporation of the solvent gives 2.5 g of the title compound as pale yellow crystals.
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